THPP-2

PDE10A inhibition Schizophrenia Affinity comparison

Researchers requiring PDE10A tool compounds often face potency saturation, limiting dose-response resolution. THPP-2 offers a controlled solution with a 94 nM Ki, enabling partial inhibition studies. - Moderate affinity (Ki 94 nM) prevents target saturation at low concentrations, ideal for cAMP/cGMP signaling analysis. - Distinct profile complements higher-potency analogs like THPP-1, serving as a reference for structure-activity relationship (SAR) studies. - Documented anti-mycobacterial activity (MIC 1.4 μg/mL) provides a validated control for dual-pharmacology investigations.

Molecular Formula C27H27N7O
Molecular Weight 465.561
CAS No. 1393750-01-0
Cat. No. B611355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHPP-2
CAS1393750-01-0
SynonymsTHPP-2
Molecular FormulaC27H27N7O
Molecular Weight465.561
Structural Identifiers
SMILESO=C(N1CCC2=NC(C3=CC=NC=C3)=NC(N(C)CCC4=NC=CC=C4)=C2C1)NC5=CC=CC=C5
InChIInChI=1S/C27H27N7O/c1-33(17-12-21-7-5-6-14-29-21)26-23-19-34(27(35)30-22-8-3-2-4-9-22)18-13-24(23)31-25(32-26)20-10-15-28-16-11-20/h2-11,14-16H,12-13,17-19H2,1H3,(H,30,35)
InChIKeyPYZJDHPVSZXKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

THPP-2 Potency and Selectivity Profile


THPP-2 is a tetrahydropyridopyrimidine-class phosphodiesterase 10A (PDE10A) inhibitor with a Ki of 94 nM against human PDE10A . Unlike more potent PDE10A inhibitors such as THPP-1 (Ki = 1 nM) or clinical candidates like MP-10 (IC50 = 0.37 nM) , THPP-2 exhibits a moderate affinity profile that may offer distinct pharmacological properties for research applications in schizophrenia and other neurological disorders [1].

Moderate-affinity PDE10A inhibitor for partial target engagement studies
Tetrahydropyridopyrimidine scaffold baseline for structure-activity relationship (SAR) exploration
Reported off-target antimicrobial activity supports screening context for mycobacterial pathway studies

THPP-2 Replacement Validation


PDE10A inhibitors exhibit substantial variation in affinity, selectivity, and off-target activity that directly impacts experimental outcomes. Substituting THPP-2 with a higher-affinity analog like THPP-1 (Ki = 1 nM) may alter the degree of PDE10A inhibition and potentially introduce different off-target profiles. The presence of anti-mycobacterial activity at 7 μg/mL (5× MIC) [1] in THPP-2 underscores the necessity for compound-specific validation in any application where this off-target effect could confound results. Therefore, direct substitution without empirical verification is scientifically unsound.

!
Higher-affinity analogs like THPP-1 (Ki 1 nM) may alter PDE10A engagement and off-target profiles; direct substitution without validation is not recommended.
!
Off-target anti-mycobacterial activity (MIC 1.4 µg/mL) may confound experiments where bacterial contamination or mycobacterial pathways are relevant.
!
Tetrahydropyridopyrimidine scaffold differs from pyrazolo[1,5-a]pyrimidine (MP-10) and imidazo[1,2-a]pyridine (TAK-063); selectivity and PK may not transfer.

THPP-2 Analog Comparison


PDE10A Affinity vs. THPP-1

THPP-2 demonstrates a Ki of 94 nM against human PDE10A , while the closely related analog THPP-1 shows a Ki of 1 nM under comparable biochemical assay conditions. This 94-fold difference in affinity indicates that THPP-2 requires significantly higher concentrations to achieve equivalent target engagement.

PDE10A Affinity vs. THPP-1
Cross-study comparable
THPP-2 Ki = 94 nM
THPP-1 Ki = 1 nM
≈94-fold difference
Affinity difference supports dose-response PDE10A study design.
Biochemical assay against recombinant human PDE10A.
PDE10A inhibition Schizophrenia Affinity comparison

Potency vs. Clinical Candidate MP-10

In biochemical assays, THPP-2 has a Ki of 94 nM , whereas MP-10 (PF-2545920) inhibits PDE10A with an IC50 of 0.37 nM . This >250-fold difference in potency indicates that MP-10 achieves maximal PDE10A inhibition at much lower concentrations than THPP-2.

Potency vs. MP-10
Cross-study comparable
THPP-2 Ki = 94 nM
MP-10 IC50 = 0.37 nM
>250-fold lower potency
Lower potency provides a tool for partial PDE10A inhibition studies.
Biochemical assay; MP-10 is a clinical-stage candidate.
PDE10A inhibitor Potency Clinical candidate

Off-Target Anti-Mycobacterial Activity

THPP-2 demonstrates antimicrobial activity against M. tuberculosis H37Rv with an MIC of 1.4 μg/mL [1]. At 5× MIC (7 μg/mL), THPP-2 reduces log-phase M. tuberculosis viability [2]. In contrast, THPP-1 shows no reported anti-mycobacterial activity under similar conditions.

Anti-Mycobacterial Activity
Class-level inference
MIC = 1.4 µg/mL
M. tuberculosis H37Rv
5× MIC reduces viability
Off-target antimicrobial activity observed; may confound mycobacterial models.
7-day incubation in 7H9-OADC-Tween medium. THPP-1 shows no reported activity.
Off-target activity Mycobacterium tuberculosis Selectivity

Tetrahydropyridopyrimidine Scaffold

THPP-2 is a tetrahydropyridopyrimidine derivative , distinguishing it from other PDE10A inhibitors such as the pyrazolo[1,5-a]pyrimidine-based MP-10 and the imidazo[1,2-a]pyridine-based TAK-063 [1]. This structural divergence may confer differences in selectivity, metabolic stability, and brain penetration, though direct comparative data are limited.

Chemical Scaffold
Class-level inference
Tetrahydropyridopyrimidine
vs. pyrazolo[1,5-a]pyrimidine (MP-10)
vs. imidazo[1,2-a]pyridine (TAK-063)
Scaffold divergence may affect selectivity, metabolic stability, and brain penetration.
Limited direct comparative data; structural classification only.
Chemical class Structure-activity relationship Tetrahydropyridopyrimidine

THPP-2 Application Scenarios


Dose-Response PDE10A Inhibition

THPP-2's Ki of 94 nM positions it as a tool for studies requiring partial PDE10A inhibition, allowing for detailed dose-response analysis without saturating the target at low concentrations. This is particularly useful for elucidating the relationship between PDE10A occupancy and downstream cAMP/cGMP signaling.

Tetrahydropyridopyrimidine Scaffold Exploration

Researchers investigating structure-activity relationships within the tetrahydropyridopyrimidine class can utilize THPP-2 as a reference compound . Its moderate affinity provides a baseline for evaluating modifications aimed at improving potency or selectivity.

Off-Target Anti-Mycobacterial Screening

Given its MIC of 1.4 μg/mL against M. tuberculosis [1], THPP-2 can serve as a control compound in studies assessing the anti-mycobacterial properties of novel PDE10A inhibitors or in investigations of potential dual pharmacology.

Comparative PDE10A Inhibitor Profiling

THPP-2's distinct affinity profile compared to THPP-1 and MP-10 makes it a valuable comparator in panels designed to evaluate the functional consequences of varying PDE10A inhibitor potencies in cellular or in vivo models.

Application
Selection Property
Validation Focus
PDE10A dose-response studies
Partial target engagement profile
cAMP/cGMP signaling endpoints
Tetrahydropyridopyrimidine SAR
Moderate affinity baseline
Potency and selectivity modifications
Anti-mycobacterial screening
Off-target antimicrobial control
MIC and pathway-specific endpoints
PDE10A inhibitor panel studies
Affinity comparator
Functional consequence evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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